molecular formula C12H16N2O4 B11019299 N-butyl-4-methoxy-3-nitrobenzamide

N-butyl-4-methoxy-3-nitrobenzamide

Cat. No.: B11019299
M. Wt: 252.27 g/mol
InChI Key: IHLKBFHSSBKZRQ-UHFFFAOYSA-N
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Description

N-Butyl-4-methoxy-3-nitrobenzamide is a nitroaromatic compound featuring a benzamide backbone substituted with a methoxy group at the para position (C4), a nitro group at the meta position (C3), and an N-butyl amide moiety. Its molecular weight is 252.27 g/mol, with a melting point of 98–100°C and a boiling point of 345.6°C under standard conditions . The compound exhibits a solubility parameter of 20.3 (J/cm³)^0.5, indicative of moderate polarity, and a refractive index of 1.563, reflecting its light-bending properties in solution . The nitro and methoxy substituents contribute to its electronic profile: the nitro group is strongly electron-withdrawing, while the methoxy group donates electrons via resonance, creating a polarized aromatic system.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

N-butyl-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O4/c1-3-4-7-13-12(15)9-5-6-11(18-2)10(8-9)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15)

InChI Key

IHLKBFHSSBKZRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Specific mechanisms are not well-documented.
    • If used in biological systems, it may interact with cellular components or signaling pathways.
  • Comparison with Similar Compounds

    Table 1: Key Properties of this compound and Analogs

    Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Parameter [(J/cm³)^0.5]
    This compound 3-nitro, 4-methoxy, N-butylamide 252.27 98–100 345.6 20.3
    3-hydroxy-4-methoxy-N,N-dimethylbenzamide (3j) 3-hydroxy, 4-methoxy, N,N-dimethylamide ~237* Likely <98† Not reported ~22–24‡
    N,N,N',N'-4-trimethylbenzamide (3r) 4-methyl, N,N,N',N'-tetramethylamide ~207* Not reported Not reported ~18–20‡
    N-(4-nitrophenyl)-3-oxobutyramide 4-nitro, β-ketoamide 265.25 Not reported Not reported ~24–26‡

    *Estimated based on molecular formula.
    †Hydroxyl groups typically lower melting points due to hydrogen bonding disruption.
    ‡Predicted using group contribution methods.

    Key Observations:

    • This compound has higher molecular weight and melting point compared to 3j and 3r, attributed to its longer N-butyl chain and nitro group .
    • 3r’s tetramethylamide substituents reduce polarity, favoring solubility in nonpolar solvents.

    Chemical Reactivity

    • Electrophilic Substitution: The nitro group in this compound deactivates the aromatic ring, directing further substitution to the less electron-deficient C5 position. In contrast, 3j ’s hydroxyl group activates the ring, favoring electrophilic attack at C2 or C6 .
    • Acid-Base Behavior: 3j’s phenolic hydroxyl (pKa ~10) can deprotonate under basic conditions, enabling salt formation—a feature absent in the methoxy-containing analogs .
    • Redox Activity: The nitro group in this compound is reducible to an amine under catalytic hydrogenation, whereas 3r ’s methyl groups are inert to such reactions .

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